3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-2-ethyl-4-methyl-
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Overview
Description
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-2-ethyl-4-methyl- is a chemical compound known for its unique structure and properties It belongs to the class of triazoles, which are five-membered ring compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-2-ethyl-4-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-2-ethyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding triazolone derivatives with oxidized functional groups.
Reduction: Formation of reduced triazolone derivatives with hydrogenated functional groups.
Substitution: Formation of substituted triazolone derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-2-ethyl-4-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-2-ethyl-4-methyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3H-1,2,4-Triazol-3-one, 5-(4-chlorophenyl)-4-ethyl-2,4-dihydro-
- 4-(4-phenyl-1-piperazinyl)phenols
Uniqueness
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-2-ethyl-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
114058-88-7 |
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Molecular Formula |
C11H12ClN3O |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-ethyl-4-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C11H12ClN3O/c1-3-15-11(16)14(2)10(13-15)8-4-6-9(12)7-5-8/h4-7H,3H2,1-2H3 |
InChI Key |
ADCONTZNUSIGEG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)N(C(=N1)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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